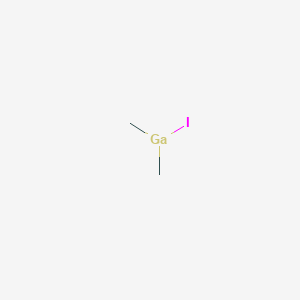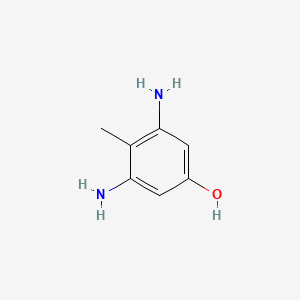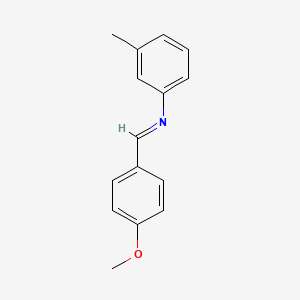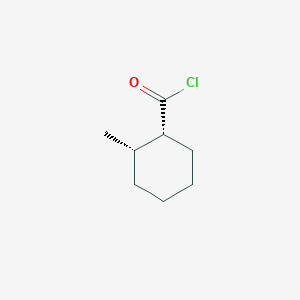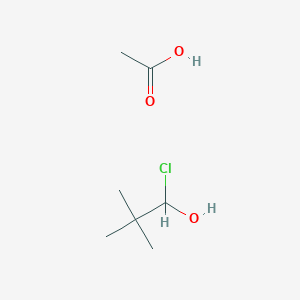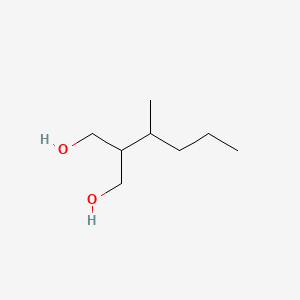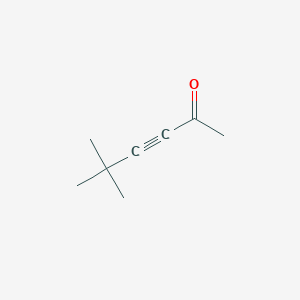
3-Hexyn-2-one, 5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyn-2-one, 5,5-dimethyl- is an organic compound with the molecular formula C8H12O. It is a derivative of hexynone, characterized by the presence of a triple bond between the third and fourth carbon atoms and two methyl groups attached to the fifth carbon atom. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hexyn-2-one, 5,5-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of acetylene with acetone in the presence of a strong base, such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of 3-Hexyn-2-one, 5,5-dimethyl- often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the reaction between acetylene and acetone. The reaction is carried out at elevated temperatures and pressures to optimize the conversion rate .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexyn-2-one, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, producing alkenes or alkanes. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), hydroxyl groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated compounds, alcohols.
Applications De Recherche Scientifique
3-Hexyn-2-one, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3-Hexyn-2-one, 5,5-dimethyl- involves its interaction with various molecular targets. The triple bond in the compound allows it to participate in addition reactions, where it can form covalent bonds with other molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The presence of the methyl groups also influences the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
3-Hexyn-2-one: Lacks the two methyl groups, resulting in different reactivity and properties.
3,5-Dimethyl-1-hexyn-3-ol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.
2,5-Dimethyl-3-hexyne-2,5-diol: Contains two hydroxyl groups, making it more hydrophilic and reactive in different types of reactions.
Uniqueness: 3-Hexyn-2-one, 5,5-dimethyl- is unique due to its specific structure, which combines a triple bond with two methyl groups and a carbonyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
10564-81-5 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
5,5-dimethylhex-3-yn-2-one |
InChI |
InChI=1S/C8H12O/c1-7(9)5-6-8(2,3)4/h1-4H3 |
Clé InChI |
QKYJXFWNIYQOJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C#CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





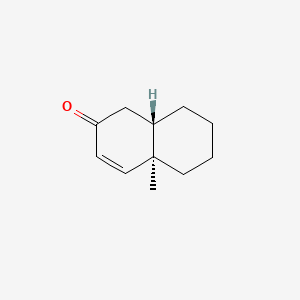
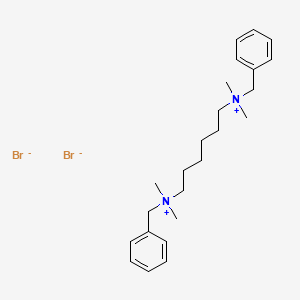
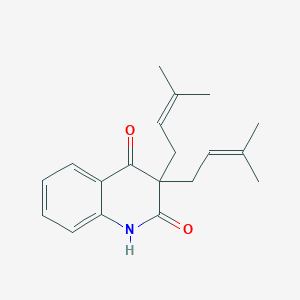
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
